
Spectroscopic Data for 1-Undecanol-d4: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Undecanol-d4

Cat. No.: B12309891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for 1-
Undecanol-d4, a deuterated form of 1-Undecanol. Due to the limited availability of specific

experimental spectra for 1-Undecanol-d4 in public databases, this document presents the

comprehensive spectroscopic data for the non-deuterated isotopologue, 1-Undecanol. It further

offers a detailed theoretical explanation of the anticipated variations in Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data resulting from deuterium labeling.

Disclaimer: The quantitative data and spectra presented herein are for the non-deuterated 1-

Undecanol. The discussion regarding 1-Undecanol-d4 is based on established principles of

spectroscopy and assumes deuteration at the C1 and C2 positions (1,1,2,2-tetradeutero-1-

undecanol), a common labeling pattern.

Data Presentation: Spectroscopic Data for 1-
Undecanol
The following tables summarize the key quantitative data for 1-Undecanol.

¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.64 Triplet 2H H-1

1.57 Quintet 2H H-2

1.26 Multiplet 16H H-3 to H-10

0.88 Triplet 3H H-11

1.35 Singlet 1H -OH

¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

63.1 C-1

32.8 C-2

31.9 C-9

29.6 C-4 to C-8

29.3 C-3

25.7 C-10

22.7 C-11

14.1 C-12

Mass Spectrometry (Electron Ionization, 70 eV)
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m/z Relative Intensity (%) Proposed Fragment

172 <1 [M]⁺

154 5 [M-H₂O]⁺

126 10 [M-C₃H₆O]⁺

98 20 [M-C₅H₁₀O]⁺

84 35 [C₆H₁₂]⁺

70 60 [C₅H₁₀]⁺

56 85 [C₄H₈]⁺

43 100 [C₃H₇]⁺

31 50 [CH₂OH]⁺

Spectroscopic Data for 1-Undecanol-d4: A
Theoretical Analysis
The introduction of four deuterium atoms at the C1 and C2 positions of 1-Undecanol would

lead to predictable and significant changes in its NMR and MS spectra.

Expected ¹H NMR Spectrum of 1,1,2,2-tetradeutero-1-
undecanol

Disappearance of H-1 and H-2 Signals: The signals at 3.64 ppm (triplet, H-1) and 1.57 ppm

(quintet, H-2) would be absent in the ¹H NMR spectrum.

Simplified H-3 Signal: The signal for the H-3 protons would be simplified due to the absence

of coupling with the H-2 protons. It would likely appear as a triplet, coupling only to the H-4

protons.

Unchanged Signals: The signals for H-4 to H-11 and the hydroxyl proton would remain

largely unchanged in their chemical shift and multiplicity.
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Expected ¹³C NMR Spectrum of 1,1,2,2-tetradeutero-1-
undecanol

Attenuation and Splitting of C-1 and C-2 Signals: The signals for C-1 (63.1 ppm) and C-2

(32.8 ppm) would exhibit characteristic changes due to C-D coupling. The signals would be

split into multiplets (typically a 1:2:3:2:1 quintet for a CD₂ group) and would be significantly

attenuated in a proton-decoupled ¹³C NMR spectrum.

Isotope Shift: A small upfield shift (isotope effect) of the C-1 and C-2 signals, and to a lesser

extent the C-3 signal, is expected.

Unchanged Signals: The chemical shifts of the other carbon atoms (C-3 to C-11) would be

largely unaffected.

Expected Mass Spectrum of 1,1,2,2-tetradeutero-1-
undecanol

Increased Molecular Ion Mass: The molecular ion peak ([M]⁺) would shift from m/z 172 to

m/z 176.

Shifted Fragment Ions: Fragment ions containing the C1 and C2 positions would show a

corresponding mass shift. For example:

The [M-H₂O]⁺ peak would shift to m/z 158 (loss of H₂O) or m/z 156 (loss of D₂O).

The characteristic α-cleavage fragment [CH₂OH]⁺ at m/z 31 would be replaced by

[CD₂OH]⁺ at m/z 33.

Unchanged Fragment Ions: Fragments arising from the cleavage of the hydrocarbon tail, not

containing the deuterated positions, would remain at the same m/z values (e.g., m/z 43, 57,

71).

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of long-chain alcohols

like 1-Undecanol and its deuterated analogs.
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Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the purity assessment and identification of 1-Undecanol and its

deuterated analogs.[1]

Sample Preparation and Derivatization:

Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g.,

dichloromethane or hexane).

To enhance volatility and improve peak shape, derivatization is recommended. A common

method is silylation:

Transfer 100 µL of the sample solution to a reaction vial.

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide

(BSTFA) with 1% Trimethylchlorosilane (TMCS).

Seal the vial and heat at 60-70°C for 30 minutes.

Cool to room temperature before injection.

GC-MS Instrumentation and Conditions:

Gas Chromatograph (GC):

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm

i.d., 0.25 µm film thickness), is recommended.[1]

Inlet Temperature: 250°C.

Injection Volume: 1 µL.

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overload.[1]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp

at 10°C/min to 280°C and hold for 5 minutes.[1]
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Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Solvent Delay: 3-4 minutes.[1]

Data Analysis:

Identify the peak corresponding to the derivatized 1-Undecanol based on its retention time

and mass spectrum.

Compare the obtained mass spectrum with a reference library (e.g., NIST) for

confirmation.

For 1-Undecanol-d4, look for the expected mass shifts in the molecular ion and key

fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for acquiring NMR spectra of deuterated

compounds.

Sample Preparation:

Weigh 5-10 mg of the 1-Undecanol-d4 sample into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Ensure the sample is fully dissolved.

NMR Instrumentation and Data Acquisition:
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Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended

for better resolution.

¹H NMR:

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: 16 to 64 scans.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

²H NMR (Deuterium NMR):

This experiment directly observes the deuterium nuclei.

A specific probe setup may be required.

This can be used to confirm the positions of deuteration.

Data Processing and Analysis:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

data.

Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the

molecular structure.
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Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

deuterated compound like 1-Undecanol-d4.

Sample Handling

Spectroscopic Analysis Data Processing & Interpretation

Results & Reporting
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 1-Undecanol-d4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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